North-methanocarbathymidine
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Overview
Description
North-methanocarbathymidine, also known as N-MCT, is a synthetic nucleoside analog that has gained significant attention in scientific research due to its potential applications in cancer treatment. It is a modified version of the naturally occurring nucleoside, thymidine, and has been shown to exhibit potent antiproliferative effects in cancer cells. In
Scientific Research Applications
Antiviral Activity
North-methanocarbathymidine (N-MCT) is primarily recognized for its potent antiviral properties. It exhibits significant activity against herpes simplex viruses (HSV-1 and 2) and Kaposi's sarcoma-associated herpesvirus (KSHV). The antiviral efficacy of N-MCT relies on its metabolic transformation to its triphosphate form (N-MCT-TP) by herpes kinases, which are instrumental in the drug's antiviral mechanism (Marquez, Hughes, Sei, & Agbaria, 2006). Additionally, N-MCT has been reported to have a greater potency than ganciclovir, a well-known antiherpetic agent, in inhibiting herpes simplex virus type 1 (HSV-1) in cell culture (Huleihel, Talishanisky, Ford, Marquez, Kelley, Johns, & Agbaria, 2005).
Synthesis and Structural Properties
The synthesis of N-MCT and its structural properties have been a subject of interest. The key step in its synthesis involves introducing a nucleobase into the carbocyclic moiety, with various strategies such as convergent and linear approaches being explored (Ludek & Marquez, 2007). A detailed protocol for its synthesis has also been provided, highlighting the significance of the carbobicyclic pseudosugar precursor in the construction of its thymine base (Thompson & Marquez, 2012).
Application in Gene Therapy
N-MCT has been explored for its potential in gene therapy, particularly in the context of cancer treatment. It has shown cytotoxic activity in vitro in murine colon cancer cells expressing the herpes simplex thymidine kinase gene (MC38/HSV-tk), indicating its potential as a prodrug in HSV-tk suicide gene therapy for cancer (Noy, Ben-Zvi, Manor, Candotti, Morris, Ford, Marquez, Johns, & Agbaria, 2002).
Mechanism of Action and Efficacy
The mechanism of action of N-MCT suggests it may be an effective therapeutic for orthopoxvirus and herpesvirus infections. It acts as a substrate for both divergent forms of the thymidine kinase enzyme expressed by these viruses. The compound has demonstrated efficacy in reducing the mortality of mice infected with orthopoxviruses and HSV-1 (Prichard, Keith, Quenelle, & Kern, 2006).
properties
CAS RN |
156126-12-4 |
---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O4/c1-6-4-14(11(18)13-10(6)17)8-2-9(16)12(5-15)3-7(8)12/h4,7-9,15-16H,2-3,5H2,1H3,(H,13,17,18)/t7-,8+,9+,12+/m1/s1 |
InChI Key |
NOWRLNPOENZFHP-ARHDFHRDSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@]3([C@@H]2C3)CO)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O |
synonyms |
(North)-methanocarbathymidine; [1S-(1α,2α,4β,5α)]-1-[4-Hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-pyrimidinedione; 1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-Pyrimidinedione |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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